molecular formula C8H14BrNO B8365277 N-isobutyl-3-bromopyrrolidine-2-one

N-isobutyl-3-bromopyrrolidine-2-one

Cat. No.: B8365277
M. Wt: 220.11 g/mol
InChI Key: DQFXPTZULZWNTD-UHFFFAOYSA-N
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Description

N-isobutyl-3-bromopyrrolidine-2-one is a useful research compound. Its molecular formula is C8H14BrNO and its molecular weight is 220.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

3-bromo-1-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14BrNO/c1-6(2)5-10-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

DQFXPTZULZWNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C1=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.48 g (14.9 mmol) rac-2,4-Dibromo-N-isobutyl-butyramide were dissolved in 40 ml dichloromethane, then 17.3 ml of 50% sodium hydroxide solution and 0.48 g Dowex 2×10 were added. The mixture was stirred vigorously for 4 h at room temperature. Afterwards the mixture was poured into 50 ml ice/water an the phases were separated. The aqueous phase was extracted thrice with 20 ml dichloromethane, and the combined organic phases were washed once with 20 ml water, once with 20 ml brine and dried over magnesium sulfate. After evaporation of the solvent, the resulting colourless oil was chromatographed or silica gel (0.040-0.063 mm) with ethyl acetate/n-hexane 1:1 as eluent.
Name
rac-2,4-Dibromo-N-isobutyl-butyramide
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4.48 g
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reactant
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40 mL
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17.3 mL
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reactant
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[Compound]
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ice water
Quantity
50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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O=C(O)C(Br)CCCl
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Synthesis routes and methods III

Procedure details

In a 1.5-liter 4-necked flask, equipped with a stirrer, reflux condenser, thermometer and argon inlet, 54.4 g NaOH pearls (1.36 mol) and 9.26 g tetrabutylammonium-hydrogensulfate (27.3 mmol) were suspended at room temperature under argon in 500 ml dichloromethane. To this suspension 36.6 g isobutylamine (500 mol) were added. Under stirring 100.0 g 2-bromo-4-chlorobutyric acid chloride (400 mol, product of Example 1) in 100 ml dichloromethane were added in 10 min. After the first three minutes of addition reflux of the mixture was reached and maintained during the addition. Reflux of the mixture was continued for 2.0 h. After the first 10 minutes, the initially yellowish suspension turned purple, then gradually faded into gray. After completed reflux, the mixture was allowed to cool to room temperature during 15 min., a mixture of 50 g ice in 250 ml deionized water was added under stirring during 1 min., and the phases were separated. The organic phase was first washed with a solution of 60 g ammonium chloride in 300 ml deionized water, then with 300 ml deionized water, and finally evaporated to yield 84.3 g of N-isobutyl-3-bromopyrrolidine-2-one as a dark oil.
Name
Quantity
54.4 g
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reactant
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[Compound]
Name
suspension
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36.6 g
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reactant
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500 mol
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reactant
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100 g
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reactant
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product
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0 (± 1) mol
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100 mL
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ice
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50 g
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reactant
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9.26 g
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catalyst
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500 mL
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solvent
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